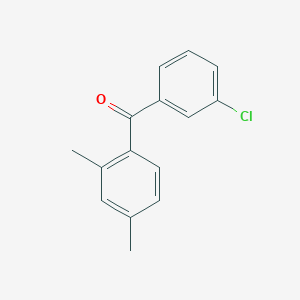
(3-Chlorophenyl)(2,4-dimethylphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Chlorophenyl)(2,4-dimethylphenyl)methanone: is a complex organic compound characterized by its aromatic structure It consists of a benzene ring substituted with a chlorine atom and two methyl groups, along with a ketone functional group
Synthetic Routes and Reaction Conditions:
Benzene Derivatives Synthesis: The compound can be synthesized starting from benzene derivatives through a series of reactions including halogenation and Friedel-Crafts acylation.
Friedel-Crafts Acylation: This involves the acylation of benzene derivatives using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Purification: The final product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production often involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Catalyst Optimization: The use of optimized catalysts and reaction conditions helps in achieving higher efficiency and reducing by-products.
化学反应分析
(3-Chlorophenyl)(2,4-dimethylphenyl)methanone: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution Reactions: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and strong acids or bases are employed.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and alcohols.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Various halogenated and alkylated derivatives.
科学研究应用
(3-Chlorophenyl)(2,4-dimethylphenyl)methanone: has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the treatment of infections and inflammation.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which (3-Chlorophenyl)(2,4-dimethylphenyl)methanone exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules.
Pathways Involved: It may modulate signaling pathways related to inflammation, microbial growth, or oxidative stress.
相似化合物的比较
(3-Chlorophenyl)(2,4-dimethylphenyl)methanone: can be compared with other similar compounds such as (3-Chlorophenyl)(2,6-dimethylphenyl)methanone and (3-Chlorophenyl)(2,4-dimethylphenyl)ethanone . These compounds share similar structural features but differ in the position of the methyl groups and the type of carbonyl group. The unique arrangement of substituents in This compound contributes to its distinct chemical and biological properties.
属性
CAS 编号 |
57800-68-7 |
|---|---|
分子式 |
C15H13ClO |
分子量 |
244.71 g/mol |
IUPAC 名称 |
(3-chlorophenyl)-(2,4-dimethylphenyl)methanone |
InChI |
InChI=1S/C15H13ClO/c1-10-6-7-14(11(2)8-10)15(17)12-4-3-5-13(16)9-12/h3-9H,1-2H3 |
InChI 键 |
COFUWPXPXNYUOV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC(=CC=C2)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



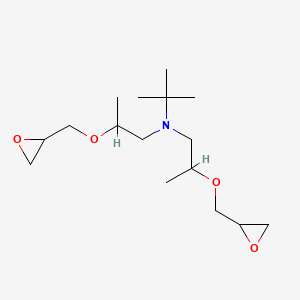
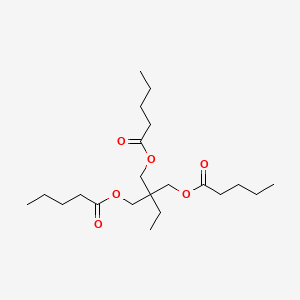
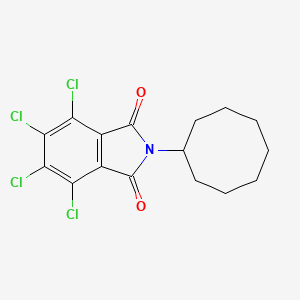
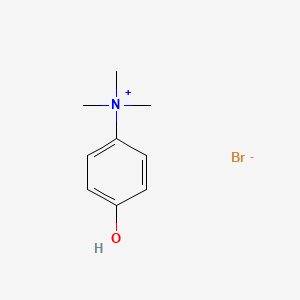
![4-[Diethyl(methyl)azaniumyl]-2,2-diphenylbutanimidate--hydrogen iodide (1/1)](/img/structure/B15346417.png)
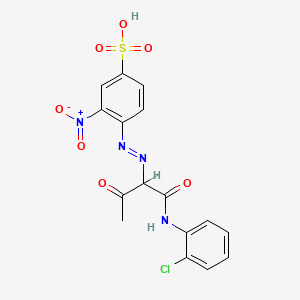
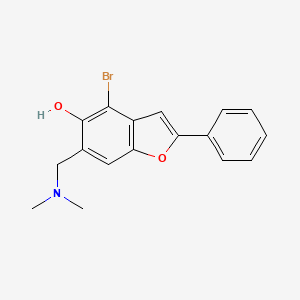


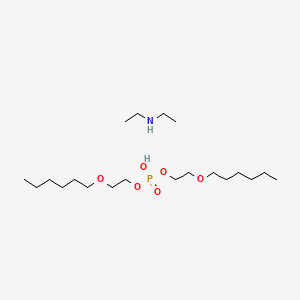

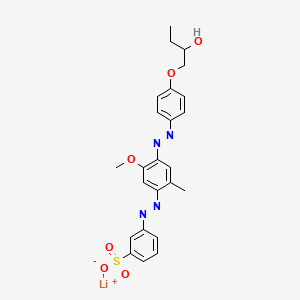
![2-[(2,2-Dimethoxyethyl)sulfanyl]pyridine](/img/structure/B15346463.png)
